ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15793015
InChI: InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m0/s1
SMILES:
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.:

Cat. No.: VC15793015

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate -

Specification

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m0/s1
Standard InChI Key PZYIEJIXPMWKPS-XLPZGREQSA-N
Isomeric SMILES CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2
Canonical SMILES CCOC(=O)C1CC2CCC1N2

Introduction

Chemical Structure and Stereochemical Configuration

Core Bicyclic Framework

The compound’s defining feature is its 7-azabicyclo[2.2.1]heptane skeleton, a bridged bicyclic system comprising two fused cyclohexane rings with a nitrogen atom at the 7-position . The bicyclo[2.2.1]heptane system imposes significant steric constraints, which influence the molecule’s reactivity and conformational stability. The ethyl ester group at the 2-position introduces additional functional versatility, enabling participation in hydrolysis, transesterification, or amidation reactions .

Stereochemical Specificity

The (1R,2R,4S) configuration denotes the absolute stereochemistry of the three chiral centers within the bicyclic framework. This stereochemical arrangement is critical for the compound’s interactions in biological systems, as even minor deviations can alter binding affinities or metabolic pathways . Computational models derived from PubChem data confirm that the spatial orientation of the nitrogen atom and ester group creates distinct electronic and steric environments .

Table 1: Molecular Identifiers

PropertyValueSource
CAS Number (hydrochloride)1217814-87-3
Molecular Formula (free base)C₉H₁₅NO₂
Molecular Weight (free base)169.22 g/molCalculated
SMILES NotationCCOC(=O)[C@H]1C[C@H]2CC[C@H]1N2

Synthesis and Manufacturing

Industrial Production

Commercial suppliers such as BLD Pharmatech and Aladdin Scientific offer the hydrochloride salt form (CAS 1217814-87-3) in milligram to gram quantities, indicating small-scale production for research purposes . Storage recommendations specify keeping the compound sealed in dry conditions at room temperature, reflecting its sensitivity to moisture and heat .

Physical and Chemical Properties

Spectroscopic Characteristics

  • NMR: Predicted spectra for the hydrochloride salt show distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and the bicyclic protons (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: The free base exhibits a molecular ion peak at m/z 169.22, with fragmentation patterns consistent with ester cleavage and bicyclic ring opening .

Applications in Pharmaceutical Research

Role in Drug Discovery

The compound’s rigid scaffold makes it a valuable protein degrader building block, particularly in developing proteolysis-targeting chimeras (PROTACs) . Its ability to anchor to E3 ubiquitin ligases or target proteins enhances the design of bifunctional molecules that promote selective protein degradation .

Case Study: Neurological Targets

Preliminary studies suggest that 7-azabicyclo[2.2.1]heptane derivatives modulate nicotinic acetylcholine receptors (nAChRs), implicating them in treating neurodegenerative diseases . The ethyl ester’s lipophilicity may improve blood-brain barrier penetration compared to carboxylate analogs .

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